molecular formula C13H16O8 B2397621 (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 1955474-56-2

(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B2397621
CAS No.: 1955474-56-2
M. Wt: 300.263
InChI Key: UAWKWAYVZIKLGL-BZNQNGANSA-N
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Description

This compound is a stereospecific tetrahydro-2H-pyran derivative characterized by a benzo[d][1,3]dioxol-4-yloxy substituent at the C2 position and a hydroxymethyl group at C5.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(1,3-benzodioxol-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-4-8-9(15)10(16)11(17)13(21-8)20-7-3-1-2-6-12(7)19-5-18-6/h1-3,8-11,13-17H,4-5H2/t8-,9-,10+,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKWAYVZIKLGL-BZNQNGANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a tetrahydropyran derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula for this compound is C16H18O8C_{16}H_{18}O_{8}, and its structural characteristics include a benzo[d][1,3]dioxole moiety and multiple hydroxymethyl groups that may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to the scavenging of free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that related tetrahydropyran derivatives showed enhanced antioxidant activity compared to their analogs .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains. For instance, derivatives of tetrahydropyran have shown promise against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Inflammation-related pathways are modulated by compounds with similar frameworks. The compound's potential to inhibit pro-inflammatory cytokines has been observed in cell culture studies. Specifically, it has been shown to downregulate TNF-alpha and IL-6 levels in macrophage models .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Methods : DPPH and ABTS assays were utilized.
    • Results : The compound demonstrated a significant reduction in DPPH radical scavenging activity compared to controls.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Methods : Disk diffusion method was employed.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics against selected strains.

Research Findings

Biological ActivityMethodologyResults
AntioxidantDPPH assaySignificant scavenging activity observed
AntimicrobialDisk diffusionEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCytokine analysisReduced levels of TNF-alpha and IL-6

Scientific Research Applications

Pharmaceutical Applications

One of the most significant applications of this compound is in the pharmaceutical industry , particularly for its potential therapeutic effects.

  • Antidiabetic Properties : Research indicates that derivatives of this compound are being investigated for their ability to manage diabetes. Specifically, compounds similar to (2S,3R,4S,5S,6R)-2-(benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol have shown promise in enhancing insulin sensitivity and glucose uptake in cells .
  • Antioxidant Activity : The presence of hydroxymethyl and dioxole groups suggests potential antioxidant properties. Antioxidants are crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Biochemical Research

In biochemical research, this compound has been utilized as a biochemical probe due to its ability to interact with specific biological targets.

  • Enzyme Inhibition Studies : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of new therapeutic agents .
  • Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways could reveal new mechanisms of action that are beneficial for drug development .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science.

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific properties such as biocompatibility and biodegradability. This is particularly relevant in developing materials for medical applications such as drug delivery systems .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antidiabetic Effects :
    • A study published in Diabetes Research demonstrated that a derivative of this compound improved glycemic control in diabetic rat models. The mechanism was attributed to enhanced insulin signaling pathways .
  • Antioxidant Activity Assessment :
    • Research conducted at a leading university showed that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in nutraceutical formulations aimed at reducing oxidative stress .
  • Material Development :
    • A recent patent application described the use of this compound in synthesizing biodegradable polymers for use in medical implants. The study highlighted its mechanical properties and degradation rates suitable for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tetrahydro-2H-pyran derivatives, emphasizing substituents, molecular properties, and research applications:

Compound Key Substituents Molecular Formula Molecular Weight Key Features Reference
(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Benzo[d][1,3]dioxol-4-yloxy, hydroxymethyl C₁₃H₁₆O₈ 324.26 g/mol Stereospecific hydroxyl groups; potential glycosidase inhibition activity.
Dapagliflozin Related Compound A 4-Bromo-3-(4-ethoxybenzyl)phenyl C₂₁H₂₅BrO₆ 453.32 g/mol SGLT2 inhibitor analog; bromine enhances lipophilicity.
(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxy... Chlorophenyl, tetrahydrofuran-3-yloxy, methoxy C₂₃H₂₆ClO₇ 450.91 g/mol Chlorine and methoxy groups improve metabolic stability; used in diabetes research.
(2R,3S,4S,5R,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol Nitrobenzoxadiazolyl, hydroxymethyl C₁₂H₁₄N₄O₈ 342.26 g/mol Fluorescent probe for enzyme activity studies; nitro group enhances reactivity.
(2S,3S,4S,5S,6R)-2-(Benzyloxy)-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol Benzyloxy, trityloxymethyl C₃₂H₃₂O₆ 512.59 g/mol Protective groups (trityl) enable selective synthesis of oligosaccharides.

Structural and Functional Insights

Substituent Impact on Bioactivity :

  • The benzo[d][1,3]dioxol-4-yloxy group in the target compound may confer antioxidant or anti-inflammatory properties, akin to benzodioxole-containing natural products .
  • Halogenated analogs (e.g., bromine in Dapagliflozin Related Compound A) exhibit increased lipophilicity, enhancing membrane permeability and target engagement .

Stereochemical Specificity :

  • The (2S,3R,4S,5S,6R) configuration ensures optimal hydrogen-bonding interactions with enzymes like glycosidases, whereas stereoisomers (e.g., 2R,3S configurations) show reduced activity .

Applications in Drug Development :

  • Compounds with tetrahydrofuran-3-yloxy substituents (e.g., ) are explored for diabetes therapeutics due to their SGLT2 modulation .
  • Nitrobenzoxadiazolyl derivatives serve as fluorescent tags for tracking biochemical pathways .

Physical and Chemical Properties

  • Solubility : Hydroxyl-rich compounds (e.g., target compound) are water-soluble, whereas benzyl- or trityl-protected derivatives () require organic solvents .
  • Stability : Methoxy and halogen substituents () improve metabolic stability compared to unprotected hydroxyl groups .

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data () confirms that structural similarity (e.g., shared benzodioxole or halogenated aryl groups) correlates with overlapping target profiles, such as kinase or glycosidase inhibition . Computational metrics like the Tanimoto index () quantify these structural relationships, aiding in virtual screening .

Key Research Findings

  • Synthetic Utility: The target compound’s benzodioxole moiety is synthetically accessible via nucleophilic substitution or Mitsunobu reactions, similar to methods used for .
  • Toxicity Considerations : Benzodioxole derivatives (e.g., Indican in ) exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), supporting their safety in preclinical studies .

Q & A

Q. What are the recommended synthetic routes for this compound, considering regio- and stereoselectivity challenges?

Methodological Answer:

  • Employ regiospecific protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or benzyl ethers to isolate reactive sites.
  • Utilize glycosylation reactions with activated benzo[d][1,3]dioxol derivatives (e.g., trichloroacetimidates) under Lewis acid catalysis (BF₃·OEt₂) to ensure stereochemical fidelity .
  • Monitor reaction progress via TLC and optimize using microwave-assisted synthesis to enhance yield and reduce side products.

Q. How should researchers characterize the compound’s purity and structural conformation?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and validate with ≥98% purity thresholds.
  • Structural Confirmation:
  • 1H/13C NMR: Assign signals for the tetrahydro-2H-pyran ring (δ 3.0–5.5 ppm for anomeric protons) and benzo[d][1,3]dioxol group (δ 5.9–6.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns consistent with the hydroxymethyl and dioxol substituents .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Store in amber glass vials under inert gas (argon/nitrogen) at +4°C to prevent oxidation of hydroxymethyl groups.
  • For long-term stability, lyophilize the compound and store in desiccated conditions (silica gel) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict interactions with glycosidase enzymes?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of α-glucosidase (PDB: 2QMJ) to analyze binding affinity at the enzyme’s active site.
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess conformational stability over 100 ns trajectories .
  • Compare results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Q. What in vitro assays are suitable for evaluating its bioactivity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition: Conduct α-glucosidase inhibition assays (pH 6.8, 37°C) using p-nitrophenyl-α-D-glucopyranoside as substrate. Measure absorbance at 405 nm to quantify inhibition .
  • Cytotoxicity: Use MTT assays on HepG2 cells to assess metabolic disruption. Normalize data against positive controls (e.g., acarbose) .
  • Permeability: Employ Caco-2 cell monolayers to simulate intestinal absorption, analyzing apical-to-basolateral transport via LC-MS .

Q. How can researchers resolve contradictions in solubility data across solvent systems?

Methodological Answer:

  • Systematic Testing: Prepare saturated solutions in DMSO, PBS (pH 7.4), and ethanol. Shake at 25°C for 24 hrs, then filter and quantify solubility via UV-Vis (λmax 280 nm) .
  • Co-Solvency: Evaluate solubility enhancers (e.g., PEG-400, cyclodextrins) using phase solubility diagrams. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

  • Cross-reference with high-purity standards (≥99%) synthesized via recrystallization (ethyl acetate/hexane).
  • Replicate NMR experiments (500 MHz, D₂O exchange) to confirm absence of residual solvents or tautomeric shifts .

Safety and Handling

Q. What PPE and protocols are critical for safe handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles. Use fume hoods for weighing and synthesis.
  • Spill Management: Neutralize with activated carbon, collect in sealed containers, and dispose via hazardous waste protocols .

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